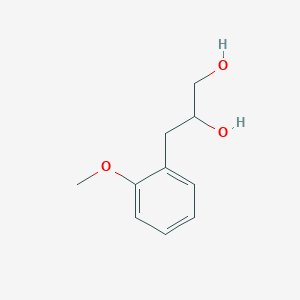

3-(2-Methoxyphenyl)-1,2-propanediol

Description

3-(2-Methoxyphenyl)-1,2-propanediol, also known as mephenesin, is a glycerol-derived ether first synthesized in 1908 by Zivkovic via the condensation of o-cresol with glycerine . Its pharmacological significance emerged in the 1940s when Frank Berger identified its muscle relaxant and tranquilizing properties in animal studies. Mephenesin induces reversible flaccid paralysis of skeletal muscles and transient sedation, attributed to its α-substituted glycerol ether structure .

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)propane-1,2-diol |

InChI |

InChI=1S/C10H14O3/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9,11-12H,6-7H2,1H3 |

InChI Key |

DIEYXQVDPMJJRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,2-propanediol can be achieved through several methods. One common approach involves the reduction of 3-(2-Methoxyphenyl)-1,2-propanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yields.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(2-Methoxyphenyl)-1,2-propanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield 3-(2-Methoxyphenyl)-1,2-propanol using reducing agents like NaBH4 or LiAlH4.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 or LiAlH4 in THF or ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 3-(2-Methoxyphenyl)-1,2-propanedione.

Reduction: 3-(2-Methoxyphenyl)-1,2-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Muscle Relaxant and Expectorant Properties

3-(2-Methoxyphenyl)-1,2-propanediol is known for its centrally acting muscle relaxant properties. It has been utilized in clinical settings as an anesthetic during animal surgeries and is effective in treating conditions associated with coughing due to its expectorant capabilities. The compound aids in the relaxation of skeletal muscles, which can be beneficial in various medical procedures .

1.2 Antitussive Effects

The compound's ability to alleviate coughing makes it a candidate for further research in developing antitussive medications. Its mechanism involves reducing the sensitivity of the cough reflex, which could provide relief for patients suffering from chronic respiratory conditions .

Industrial Applications

2.1 Solvent and Chemical Intermediate

Due to its solubility in various solvents such as water, methanol, and ethanol, this compound serves as a versatile solvent in chemical reactions and formulations. Its properties make it suitable for use in the production of other chemical compounds, particularly in the synthesis of polymers and resins .

2.2 Synthesis of Bio-based Products

Research into bio-based polyesters has highlighted the potential of this compound as a renewable resource for producing high-performance materials. Its incorporation into polyester resins can enhance the sustainability of manufacturing processes by reducing reliance on petrochemical feedstocks .

Case Study: Muscle Relaxation and Anesthesia

A study conducted on the efficacy of this compound demonstrated significant muscle relaxation effects in animal models. The compound was administered prior to surgical procedures, resulting in reduced muscle tone and improved surgical outcomes. This study underscores its potential as a valuable anesthetic agent .

Research on Antitussive Properties

In a controlled clinical trial assessing the antitussive effects of various compounds, this compound showed promising results compared to traditional treatments. Patients reported decreased coughing frequency and severity when treated with this compound, indicating its potential for further development as an antitussive medication .

| Application Area | Description | Research Findings |

|---|---|---|

| Pharmacological | Muscle relaxant and expectorant | Effective in reducing muscle tone during surgery; alleviates coughing |

| Industrial | Solvent and chemical intermediate | Versatile solvent; aids in polymer synthesis |

| Bio-based Products | Renewable resource for polyesters | Enhances sustainability; reduces reliance on petrochemicals |

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the diol moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Constitutional Isomers: 1,2-Propanediol vs. 1,3-Propanediol

Both isomers share the molecular formula C₃H₈O₂ but differ in hydroxyl group positions, leading to distinct physicochemical and industrial properties:

| Property | 1,2-Propanediol (Propylene Glycol) | 1,3-Propanediol |

|---|---|---|

| Melting Point (°C) | −60 | −26 |

| Boiling Point (°C) | 188.6 | 214 |

| Dipole Moment (D) | ~2.9 (similar to acetone) | Slightly lower than 1,2-isomer |

| Applications | Solvent, antifreeze, food additive (E1520) | Thermoplastic polyurethane stabilizer, antifreeze |

| Toxicity | Low (LD₅₀ > 20 g/kg in rats) | Low (biodegradable) |

| Hydrogen Bonding | Moderate (two −OH groups) | Moderate (two −OH groups) |

1,2-Propanediol is preferred in food and pharmaceutical industries due to its lower viscosity and higher miscibility . In contrast, 1,3-propanediol’s higher boiling point makes it suitable for high-temperature applications .

Functional Analogues with Methoxy/Amino Substituents

Several derivatives of 1,2-propanediol exhibit modified biological or chemical activities based on substituent groups:

a) 3-(N-Benzyl-N-methyl-amino)-1,2-propanediol

- Found in Rumex dentatus leaf extracts, this compound has allelopathic properties but lacks detailed pharmacological characterization .

b) (±)-3-(3,4,5-Trimethoxyphenyl)-1,2-propanediol

c) 3-(Didodecylamino)-1,2-propanediol (AL-C12)

- A synthetic lipoplex component used in DNA vector delivery. Its didodecylamino tail enhances lipid bilayer interactions, improving gene transfection efficiency .

Pharmacologically Active Derivatives

a) Guaifenesin [(2R)-3-(2-Methoxyphenoxy)-1,2-propanediol]

- An expectorant with a mechanism distinct from mephenesin. It enhances mucus clearance via vagal stimulation and is structurally similar but lacks mephenesin’s muscle relaxant effects .

b) 1-(4-Methoxyphenyl)-1,2-propanediol

Hydrogen Bonding and Solvation Behavior

In battery electrolyte systems, 1,2-propanediol exhibits weaker intramolecular hydrogen bonding compared to glycerol, reducing solvation stability but enabling faster desolvation kinetics .

Key Research Findings

- Mephenesin’s Limitations : Short half-life (<1 hour) and spinal cord selectivity limit its clinical use, prompting the development of carbamate derivatives (e.g., meprobamate) with longer durations .

- Toxicity Profile: Unlike ethylene glycol, 1,2-propanediol is non-toxic and recommended as a safer alternative in antifreeze formulations .

- Industrial Relevance : 1,2-propanediol’s low toxicity and biodegradability support its use in sustainable applications, such as biodiesel byproduct valorization .

Biological Activity

3-(2-Methoxyphenyl)-1,2-propanediol, a compound belonging to the class of propenylbenzenes, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, drawing on various research studies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including chemo-enzymatic processes. Oeggl et al. (2023) described a method involving lipase-catalyzed epoxidation followed by hydrolysis, yielding propenylbenzene derivatives with notable biological activity . The microbial oxidation of diastereomeric mixtures has also been explored to produce hydroxy ketones from these precursors.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In a study assessing the fungistatic activity against Candida albicans, the minimum inhibitory concentration (MIC) values ranged from 37 to 124 μg/mL for related propenylbenzene compounds . This indicates potential utility in treating fungal infections.

Antioxidant Activity

Research has shown that propenylbenzenes exhibit significant antioxidant properties. The antiradical activity of derivatives similar to this compound was measured with effective concentration (EC50) values ranging from 19 to 31 μg/mL . These findings suggest that the compound may help mitigate oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. The compound demonstrated antiproliferative effects against cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer) with varying potency depending on concentration . The mechanism of action appears to involve disruption of cellular proliferation and induction of apoptosis.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on HepG2 Cells : A study reported IC50 values indicating significant inhibition of cell proliferation in HepG2 cells treated with derivatives of this compound, suggesting its potential as an anticancer agent .

- Electrochemical Degradation Studies : Research on lignin model compounds revealed that degradation products from related phenolic compounds exhibited biological activities that could be harnessed for therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Tested Against | Effectiveness | Notes |

|---|---|---|---|

| Antimicrobial | Candida albicans | MIC: 37-124 μg/mL | Fungistatic properties observed |

| Antioxidant | Various free radicals | EC50: 19-31 μg/mL | Significant antiradical activity |

| Anticancer | HepG2, Caco-2, MG63 | Varies by concentration | Induces apoptosis and inhibits proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.